Bienvenue dans la boutique en ligne BenchChem!

4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine

TSH Receptor PAM Thyroid Hormone TRH Stimulation

4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine (CAS 670270-55-0), designated TPYox, is a thieno[2,3-d]pyrimidine-based small molecule that functions as a positive allosteric modulator (PAM) of the thyroid-stimulating hormone receptor (TSHR). Unlike orthosteric agonists or neutral antagonists, TPYox binds to an allosteric site within the TSHR transmembrane channel, enhancing the receptor's response to endogenous thyroliberin (TRH)-stimulated TSH without directly activating the receptor in the absence of the orthosteric ligand.

Molecular Formula C20H14N2O3S
Molecular Weight 362.4
CAS No. 670270-55-0
Cat. No. B2845903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine
CAS670270-55-0
Molecular FormulaC20H14N2O3S
Molecular Weight362.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H14N2O3S/c1-12-2-4-13(5-3-12)15-9-26-20-18(15)19(21-10-22-20)25-14-6-7-16-17(8-14)24-11-23-16/h2-10H,11H2,1H3
InChIKeyODSQQEXLZDSYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine (TPYox) – TSH Receptor PAM Procurement Overview


4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine (CAS 670270-55-0), designated TPYox, is a thieno[2,3-d]pyrimidine-based small molecule that functions as a positive allosteric modulator (PAM) of the thyroid-stimulating hormone receptor (TSHR) [1]. Unlike orthosteric agonists or neutral antagonists, TPYox binds to an allosteric site within the TSHR transmembrane channel, enhancing the receptor's response to endogenous thyroliberin (TRH)-stimulated TSH without directly activating the receptor in the absence of the orthosteric ligand [1]. This compound serves as a critical tool compound for dissecting biased TSHR signaling and exploring therapeutic strategies for hypothyroidism characterized by attenuated thyroid response to TSH [1].

Why Generic Thieno[2,3-d]pyrimidine Substitution Fails for TSH Receptor PAM Research


TSH receptor modulation is exquisitely sensitive to substitution patterns on the thieno[2,3-d]pyrimidine scaffold. Even closely related analogs within the same series can exhibit divergent pharmacodynamic profiles—TPYox and its structural analog TPYmp both act as TSHR PAMs yet display markedly different temporal dynamics, gene expression signatures, and basal thyroid system effects in vivo [1]. Simply substituting a generic thieno[2,3-d]pyrimidine or a TSHR agonist/antagonist for TPYox will not recapitulate its specific rapid-onset, short-duration potentiation of TRH-stimulated thyroid hormone secretion, nor its distinct pattern of thyroid gene regulation [1][2]. These functional differences arise from specific structural features—including the benzodioxol-5-yloxy and p-tolyl substituents—that govern allosteric binding site engagement and downstream signaling bias [1].

TPYox vs. TPYmp and Other TSHR Modulators – Head-to-Head Quantitative Differentiation Evidence


TPYox vs. TPYmp – Differential Temporal Dynamics of TRH-Stimulated Thyroid Hormone Potentiation in Rats

In a direct head-to-head in vivo comparison in rats, TPYox and TPYmp (each at 20 mg/kg, i.p.) exhibited distinct temporal windows for potentiating TRH-stimulated thyroid hormone secretion. TPYox potentiated the TRH-induced increase in blood total T4 (tT4), free T3 (fT3), and total T3 (tT3) at 1.5 hours post-TRH, while TPYmp's potentiating effect on fT3 and tT3 was observed at 3 hours—by which time TPYox's effect had already dissipated [1]. This establishes TPYox as a rapid-onset, short-duration TSHR PAM, in contrast to TPYmp's delayed but sustained profile.

TSH Receptor PAM Thyroid Hormone TRH Stimulation Pharmacodynamics

TPYox vs. TPYmp – Divergent Thyroid Gene Expression Signatures Following TRH Stimulation

In the same head-to-head rat study, TPYox and TPYmp induced distinct patterns of thyroid gene expression upon TRH co-stimulation. TPYox enhanced TRH-induced expression of the thyroid peroxidase (Tpo) gene, whereas TPYmp enhanced expression of type 2 deiodinase (Dio2) and sodium-iodide symporter (Nis) genes [1]. Furthermore, under basal (non-TRH-stimulated) conditions, TPYox-treated rats showed decreased blood TH concentrations and reduced expression of Tg, Tpo, Dio2, and Tshr genes compared to TPYmp-treated rats—an effect attributed to oxirane-cycle reactivity in TPYox [1].

Thyroid Gene Expression Tpo Dio2 Nis TSHR PAM Bias

TPYox vs. TSHR Agonists and Antagonists – Allosteric PAM Mechanism Distinct from Orthosteric and Functional Antagonist Probes

TPYox belongs to a structurally distinct subclass of TSHR modulators. Unlike the allosteric agonist TPY3m, which stimulates thyroxine production independently of TSH (active at 25 mg/kg i.p. in rats; 30 µM in FRTL-5 thyrocytes) [2], TPYox requires co-administration with TRH/TSH to exert its potentiating effect and does not significantly alter basal thyroid hormone levels when administered alone [1]. Unlike the functional antagonist TP48, which reduces TSH-stimulated adenylate cyclase activity in thyroid membranes and suppresses TRH-induced thyroxine elevation at 40 mg/kg i.p. [3], or the neutral antagonist TPY1, which suppresses TSH-stimulated thyroxine and triiodothyronine synthesis in FRTL-5 cells and reduces TRH-stimulated thyroid hormone levels at 25 mg/kg i.p. [4], TPYox acts as a pure PAM—preserving and enhancing the endogenous TSH/TRH signal rather than blocking it.

TSHR Allosteric Modulation PAM vs Agonist PAM vs Antagonist Mechanism of Action

TPYox Structural Determinants of Pharmacodynamic Distinctiveness – Benzodioxol-Oxirane Reactivity as a Double-Edged Sword

The authors of the primary study attribute the unique pharmacodynamic profile of TPYox—particularly its basal inhibitory effects on thyroid gene expression—to the high reactivity of the oxirane (epoxide) cycle within the benzodioxol-5-yloxy moiety of the molecule [1]. This structural feature distinguishes TPYox from TPYmp, which lacks this reactive functionality (TPYmp is 5-amino-N-(tert-butyl)-4-{4-[3-(2-hydroxy-3-morpholinopropoxy)pro-1-yn-1-yl]phenyl}-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide) [1]. The oxirane ring likely mediates covalent or irreversible interactions with components of the thyroid system, resulting in partial suppression of basal thyroid function that is absent with TPYmp [1].

Structure-Activity Relationship Benzodioxol-5-yloxy Oxirane Reactivity TSHR PAM Selectivity

Optimal Research Application Scenarios for 4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine (TPYox)


Time-Resolved Pharmacodynamic Studies of TSHR Allosteric Potentiation Requiring Rapid-Onset, Short-Duration PAM Activity

TPYox is the tool compound of choice for experiments requiring a TSHR PAM with a defined 1.5-hour peak potentiation window and complete loss of effect by 3 hours. Its rapid-onset, short-duration profile—documented via direct comparison with TPYmp in the same animal model—enables pulse-chase experimental designs to map the temporal requirements of TSHR signaling for thyroid hormone biosynthesis, which cannot be achieved with the delayed-response PAM TPYmp or standalone agonists such as TPY3m [1][2].

Biased Signaling Studies at TSHR Focusing on Tpo-Selective Gene Expression Pathways

TPYox is uniquely suited for dissecting biased agonism at TSHR, as it selectively enhances TRH-induced Tpo (thyroid peroxidase) expression without upregulating Dio2 or Nis—a signature distinct from TPYmp's Dio2/Nis bias. This makes TPYox essential for mapping the signaling pathways that couple allosteric TSHR activation to Tpo transcription, relevant to understanding thyroid hormone biosynthetic pathway regulation [1].

Covalent Allosteric Modulator Probe Development Using the Benzodioxol-Oxirane Warhead

Medicinal chemistry programs investigating covalent GPCR modulation can use TPYox as a starting scaffold or reference compound. Its oxirane-containing benzodioxol-5-yloxy group is hypothesized to engage in covalent interactions with nucleophilic residues in the TSHR allosteric binding pocket, as evidenced by the basal thyroid-suppressive effects not observed with the non-electrophilic analog TPYmp [1]. TPYox thus serves as a unique covalent PAM probe in a receptor class (glycoprotein hormone receptors) where covalent allosteric modulators are virtually unexplored.

Hypothyroidism Disease Model Studies Requiring TRH-Dependent TSHR Sensitization Without Constitutive Activation

In rodent models of hypothyroidism driven by attenuated thyroid TSH responsiveness, TPYox provides a pharmacological tool to enhance endogenous TSH signaling only when TRH is present, avoiding the constitutive receptor activation and potential desensitization associated with allosteric agonists like TPY3m [1][2]. This conditional, signal-dependent potentiation makes TPYox particularly valuable for proof-of-concept studies evaluating PAM-based strategies for restoring thyroid function in subclinical or mild hypothyroidism.

Quote Request

Request a Quote for 4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.